molecular formula C18H21N3O4S B11573215 N-(3-Acetylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(3-Acetylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B11573215
M. Wt: 375.4 g/mol
InChI Key: QSQBNKQGDCSXKJ-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound with a unique structure that includes acetyl, dimethylsulfamoyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-acetylphenylamine with dimethylsulfamoyl chloride in the presence of a base to form the intermediate N-(3-acetylphenyl)-N-(dimethylsulfamoyl)amine. This intermediate is then reacted with phenylacetyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of a nitro group can produce amines.

Scientific Research Applications

N-(3-Acetylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets. The acetyl and dimethylsulfamoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl groups may also play a role in binding to hydrophobic pockets within target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
  • N-(3-Chlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
  • N-(3-Nitrophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Uniqueness

N-(3-Acetylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to the presence of the acetyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C18H21N3O4S/c1-14(22)15-8-7-9-16(12-15)19-18(23)13-21(26(24,25)20(2)3)17-10-5-4-6-11-17/h4-12H,13H2,1-3H3,(H,19,23)

InChI Key

QSQBNKQGDCSXKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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